molecular formula C18H24N2O5S B2641642 N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-36-6

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2641642
CAS No.: 899968-36-6
M. Wt: 380.46
InChI Key: JDPUKIUUYJLEND-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide: is a complex organic compound that features a benzodioxole ring, a sulfamoyl group, and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Sulfamoyl Group: This step involves the reaction of an amine with sulfuryl chloride to form the sulfamoyl group.

    Attachment of the Cyclohexene Moiety: This can be done through a Heck reaction, where a cyclohexene derivative is coupled with an appropriate halide.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide:

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfamoyl groups or benzodioxole rings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring could participate in π-π interactions, while the sulfamoyl group might form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-6-carboxamide: Another positional isomer.

    N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness: : The unique combination of a benzodioxole ring, a sulfamoyl group, and a cyclohexene moiety in N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide provides distinct chemical properties and potential for diverse applications, setting it apart from its analogs.

Properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c21-18(15-6-7-16-17(12-15)25-13-24-16)19-10-11-26(22,23)20-9-8-14-4-2-1-3-5-14/h4,6-7,12,20H,1-3,5,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPUKIUUYJLEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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